Structural characterization and chemical properties of 2-[(2-Aminobenzoyl)amino]propanoic acid
Structural characterization and chemical properties of 2-[(2-Aminobenzoyl)amino]propanoic acid
An In-Depth Technical Guide on the Structural Characterization and Chemical Properties of 2-[(2-Aminobenzoyl)amino]propanoic acid
Executive Summary
2-[(2-Aminobenzoyl)amino]propanoic acid , more commonly referred to in the biochemical literature as N-anthraniloyl-alanine or Ant-Ala (CAS: 10167-31-4)[1], is a specialized amino acid derivative. By acylating the alpha-amino group of alanine with an anthraniloyl (2-aminobenzoyl) moiety, researchers generate a highly sensitive, solvatochromic fluorescent probe. This whitepaper details the structural characteristics, photophysical properties, and synthetic methodologies of Ant-Ala, providing actionable, self-validating protocols for its application in enzymology and peptide synthesis.
Structural Characterization and Photophysics
Chemical Structure and Electronic Properties
Ant-Ala consists of an L-alanine backbone linked via an amide bond to an anthranilic acid derivative. The core functional utility of this molecule lies in the anthraniloyl (Ant) fluorophore .
The photophysics of the Ant group are governed by its "push-pull" electronic system. The aromatic amino group acts as an electron donor, while the carbonyl oxygen of the amide bond acts as an electron acceptor. Upon absorption of a photon, the molecule undergoes an internal charge transfer (ICT), resulting in a massive increase in its dipole moment in the excited state.
Causality of Environmental Sensitivity: Because the excited state is highly polar, it is extremely sensitive to the polarity of its microenvironment. In an aqueous (high dielectric) environment, solvent molecules rapidly reorient around the excited dipole (solvent relaxation), lowering the energy of the excited state and resulting in a red-shifted, lower-intensity emission. Conversely, when Ant-Ala is buried in a hydrophobic enzyme active site, solvent relaxation is restricted, leading to a highly intense, blue-shifted fluorescence emission.
Quantitative Data Summary
The following table summarizes the core physicochemical and photophysical parameters of Ant-Ala[1][2]:
| Property | Value / Characteristic |
| IUPAC Name | 2-[(2-Aminobenzoyl)amino]propanoic acid |
| Common Name | N-Anthraniloyl-alanine (Ant-Ala) |
| CAS Registry Number | 10167-31-4 |
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| Excitation Maximum ( λex ) | ~320 nm |
| Emission Maximum ( λem ) | ~420 nm (Blue-shifts in non-polar environments) |
| pKa (Carboxylic Acid) | ~3.5 – 4.0 |
| pKa (Aromatic Amine) | ~2.0 – 2.5 |
Chemical Synthesis: The Isatoic Anhydride Route
The most efficient and scalable method for synthesizing N-anthraniloyl amino acids is the nucleophilic ring-opening of isatoic anhydride by the target amino acid in an aqueous alkaline medium[3].
Causality behind the reagent choice: Using isatoic anhydride rather than anthraniloyl chloride prevents unwanted di-acylation and polymerization. The reaction is thermodynamically driven by the entropically favorable release of carbon dioxide gas, making it essentially irreversible.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system: the cessation of gas evolution serves as an internal indicator of reaction completion.
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Preparation of the Nucleophile: Dissolve 10 mmol of L-alanine in 20 mL of water. Add sodium carbonate ( Na2CO3 ) to adjust the pH to strictly between 8.5 and 9.5 .
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Mechanistic Insight: If the pH drops below 8.0, the alpha-amino group of alanine remains protonated ( NH3+ ) and non-nucleophilic. If the pH exceeds 10.0, isatoic anhydride will undergo competitive hydrolysis by hydroxide ions to form anthranilic acid, drastically reducing yield.
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Addition of Electrophile: Heat the solution to 40°C. Slowly add 10 mmol of isatoic anhydride in small portions over 30 minutes under vigorous stirring.
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Reaction Monitoring: Observe the evolution of CO2 gas. Continue stirring at 40°C until effervescence completely ceases (typically 2-4 hours), indicating the complete consumption of the anhydride.
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Precipitation and Purification: Cool the reaction mixture to 4°C. Slowly add 1M HCl dropwise until the pH reaches ~3.0. The protonation of the carboxylic acid reduces its aqueous solubility, causing Ant-Ala to precipitate as a crystalline solid.
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Validation: Filter the precipitate, wash with ice-cold water, and recrystallize from an ethanol/water mixture. Confirm purity via TLC (UV active at 254 nm and fluorescent at 365 nm) and ESI-MS ( [M+H]+ = 209.2 m/z).
Fig 1: Synthesis workflow of Ant-Ala via the isatoic anhydride ring-opening pathway.
Applications in Enzymology and Drug Development
Ant-Ala is frequently utilized as a building block for fluorogenic enzyme substrates using Förster Resonance Energy Transfer (FRET) principles. By coupling Ant-Ala to a peptide sequence that terminates in a quencher—such as a p-nitroanilide (pNA) group—researchers can monitor protease activity in real-time[4][5].
FRET-Based Protease Assay Protocol
When Ant-Ala is incorporated into a peptide (e.g., Ant-Ala-Ala-Phe-pNA for subtilisin assays)[5], the fluorescence of the anthraniloyl group is completely quenched by the pNA moiety due to spectral overlap between Ant emission and pNA absorption[4].
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Substrate Preparation: Prepare a 10 mM stock of the Ant-Ala-peptide-pNA substrate in anhydrous DMSO.
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Assay Initialization: Dilute the substrate to a final concentration of 10-50 µM in a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2 ).
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Baseline Establishment: Place the cuvette in a spectrofluorometer ( λex = 320 nm, λem = 420 nm). Record the baseline for 2 minutes. Self-validation: A flat baseline confirms that the substrate is stable and resistant to auto-hydrolysis.
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Enzymatic Cleavage: Inject the target protease. The enzyme cleaves the amide bond separating the Ant-fluorophore from the pNA-quencher.
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Data Acquisition: Measure the linear increase in fluorescence at 420 nm. The initial velocity ( V0 ) of the fluorescence increase is directly proportional to the enzyme's catalytic activity, allowing for precise Km and kcat determinations.
Fig 2: FRET-based enzymatic cleavage mechanism utilizing Ant-Ala fluorogenic substrates.
References
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Bratovanova, E. K., & Petkov, D. D. (1987). N-anthraniloylation Converts Peptide P-Nitroanilides Into Fluorogenic Substrates of Proteases Without Loss of Their Chromogenic Properties. Analytical Biochemistry, 162(1), 213-218. Retrieved from[Link]
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Stambolieva, N., Ivanov, I. P., & Yomtova, V. M. (1992). A new substrate for subtilisins, anthraniloyl-Ala-Ala-Phe-4-nitroanilide, has been synthesized and characterized. ResearchGate. Retrieved from [Link]
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Haralambidis, J., et al. (n.d.). Direct anthraniloylation of 2′-deoxycytidine, using isatoic anhydride. University of Melbourne. Retrieved from[Link]
Sources
- 1. biocat.com [biocat.com]
- 2. 61-78-9|2-(4-Aminobenzamido)acetic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. N-anthraniloylation converts peptide p-nitroanilides into fluorogenic substrates of proteases without loss of their chromogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
